molecular formula C25H20N4OS B500133 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one

Cat. No.: B500133
M. Wt: 424.5 g/mol
InChI Key: VYWVGJDFMVEDFJ-UHFFFAOYSA-N
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Description

WAY-604429 is a chemical compound known for its role as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in various metabolic processes. By inhibiting 11β-HSD1, WAY-604429 has potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-604429 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves a series of condensation reactions to form the core structure of the compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and acylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain WAY-604429 in its pure form.

Industrial Production Methods

Industrial production of WAY-604429 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Continuous flow processes: Implementing continuous flow chemistry to improve efficiency and reduce production time.

    Automation: Utilizing automated systems for precise control over reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

WAY-604429 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: WAY-604429 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

WAY-604429 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on metabolic pathways and cellular processes.

    Medicine: Explored for potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

WAY-604429 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, WAY-604429 reduces the levels of active cortisol, thereby modulating various metabolic processes. The molecular targets and pathways involved include:

    11β-HSD1 enzyme: Direct inhibition of the enzyme’s active site.

    Cortisol metabolism: Reduction in cortisol levels affects glucose metabolism, lipid metabolism, and inflammatory responses.

Comparison with Similar Compounds

WAY-604429 can be compared with other 11β-HSD1 inhibitors, such as:

    Carbenoxolone: Another 11β-HSD1 inhibitor with a different chemical structure.

    PF-915275: A potent and selective 11β-HSD1 inhibitor with similar therapeutic potential.

    MK-0916: An investigational compound targeting 11β-HSD1 for metabolic disorder treatment.

Uniqueness

WAY-604429 is unique due to its specific chemical structure and its high selectivity for 11β-HSD1. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C25H20N4OS

Molecular Weight

424.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C25H20N4OS/c30-22(29-16-15-18-9-7-8-14-21(18)29)17-31-25-26-23(19-10-3-1-4-11-19)24(27-28-25)20-12-5-2-6-13-20/h1-14H,15-17H2

InChI Key

VYWVGJDFMVEDFJ-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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